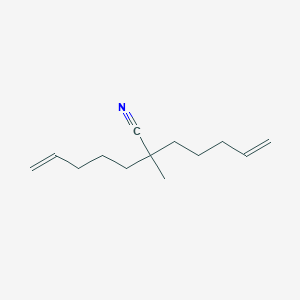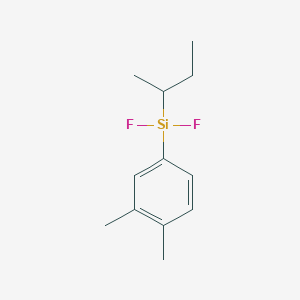
(Butan-2-yl)(3,4-dimethylphenyl)difluorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butan-2-yl)(3,4-dimethylphenyl)difluorosilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two fluorine atoms, a butan-2-yl group, and a 3,4-dimethylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(3,4-dimethylphenyl)difluorosilane typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. One common method is the hydrosilylation reaction, where a silicon hydride reacts with an alkene or alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions may involve the conversion of the silicon-fluorine bonds to silicon-hydrogen bonds using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions to prevent hydrolysis.
Substitution: Alkoxides, amines; reactions may require the presence of a base to facilitate the nucleophilic attack.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Silanes with silicon-hydrogen bonds.
Substitution: Silicon-containing compounds with new functional groups replacing the fluorine atoms.
科学研究应用
(Butan-2-yl)(3,4-dimethylphenyl)difluorosilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-silicon bonds.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its role in the synthesis of silicon-containing pharmaceuticals, which may exhibit unique pharmacokinetic properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced thermal and chemical stability.
作用机制
The mechanism by which (Butan-2-yl)(3,4-dimethylphenyl)difluorosilane exerts its effects depends on the specific reaction or application. In general, the silicon atom’s ability to form stable bonds with various elements, such as carbon, oxygen, and nitrogen, plays a crucial role. The compound’s reactivity is influenced by the electronic and steric effects of the substituents attached to the silicon atom. For example, in nucleophilic substitution reactions, the silicon-fluorine bonds are susceptible to attack by nucleophiles due to the high electronegativity of fluorine, which makes the silicon atom more electrophilic.
相似化合物的比较
(Butan-2-yl)(3,4-dimethylphenyl)chlorosilane: Similar structure but with chlorine atoms instead of fluorine.
(Butan-2-yl)(3,4-dimethylphenyl)methylsilane: Contains a methyl group instead of fluorine atoms.
(Butan-2-yl)(3,4-dimethylphenyl)trimethylsilane: Features three methyl groups attached to the silicon atom.
Uniqueness: (Butan-2-yl)(3,4-dimethylphenyl)difluorosilane is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its analogs with chlorine or methyl groups. The fluorine atoms increase the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the fluorine atoms can enhance the thermal and chemical stability of the compound, making it suitable for applications requiring robust materials.
属性
CAS 编号 |
918446-87-4 |
|---|---|
分子式 |
C12H18F2Si |
分子量 |
228.35 g/mol |
IUPAC 名称 |
butan-2-yl-(3,4-dimethylphenyl)-difluorosilane |
InChI |
InChI=1S/C12H18F2Si/c1-5-11(4)15(13,14)12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3 |
InChI 键 |
NQCCNNSUNOJQFK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)[Si](C1=CC(=C(C=C1)C)C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14196426.png)
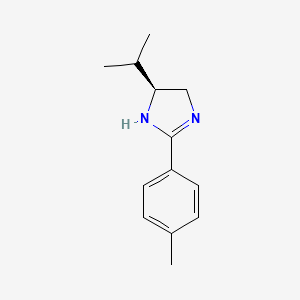
![4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14196443.png)
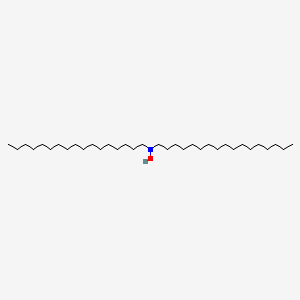
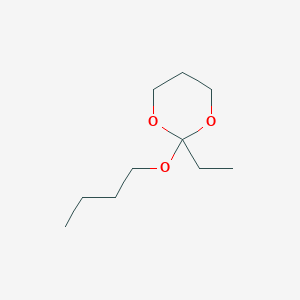
![Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14196471.png)
![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
![3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14196480.png)
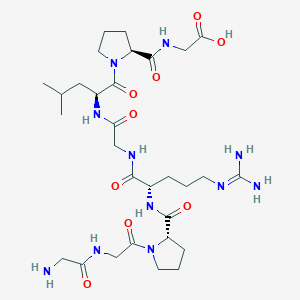
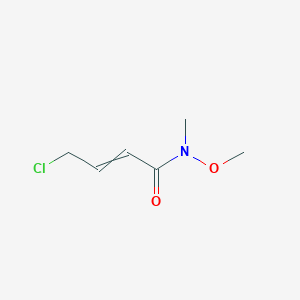
![Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-](/img/structure/B14196488.png)

![2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene](/img/structure/B14196508.png)
